molecular formula C6H10Cl2O3 B3056188 Ethyl dichloroethoxyacetate CAS No. 6957-89-7

Ethyl dichloroethoxyacetate

Cat. No.: B3056188
CAS No.: 6957-89-7
M. Wt: 201.04 g/mol
InChI Key: LISFRSVACTWQKK-UHFFFAOYSA-N
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Description

Ethyl dichloroethoxyacetate is an organic compound with the molecular formula C6H10Cl2O3. It is an ester derived from dichloroacetic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl dichloroethoxyacetate can be synthesized through the esterification of dichloroacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, dichloroacetic acid and ethanol, are fed into a reactor along with a catalyst. The reaction mixture is heated and the ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl dichloroethoxyacetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form dichloroacetic acid and ethanol.

    Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Hydrolysis: Dichloroacetic acid and ethanol.

    Reduction: Ethyl dichloroethoxy alcohol.

    Substitution: Various substituted ethyl dichloroethoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl dichloroethoxyacetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl dichloroethoxyacetate involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can affect metabolic pathways and cellular processes. The compound’s reactivity is primarily due to the presence of the dichloroacetate moiety, which can undergo nucleophilic substitution reactions.

Comparison with Similar Compounds

Ethyl dichloroethoxyacetate can be compared with other similar compounds such as:

    Ethyl chloroacetate: Similar in structure but with only one chlorine atom, making it less reactive.

    Methyl dichloroacetate: Similar in reactivity but with a methyl group instead of an ethyl group, affecting its physical properties.

    Ethyl bromoacetate: Contains bromine instead of chlorine, leading to different reactivity and applications.

This compound is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity and make it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

ethyl 2,2-dichloro-2-ethoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O3/c1-3-10-5(9)6(7,8)11-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISFRSVACTWQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OCC)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989628
Record name Ethyl dichloro(ethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-89-7
Record name Ethyl dichloroethoxyacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65348
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl dichloro(ethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,2-dichloro-2-ethoxyacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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